molecular formula C₂₅H₂₇FN₄O₄ B1153188 Risperidone 9-Ethylidenecarboxylate

Risperidone 9-Ethylidenecarboxylate

Cat. No.: B1153188
M. Wt: 466.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Risperidone 9-Ethylidenecarboxylate is a chemically defined impurity and degradation product associated with Risperidone, a widely used second-generation antipsychotic agent . This compound is offered as a high-purity standard to support pharmaceutical and analytical research. Its primary application is in the qualitative and quantitative analysis of Risperidone formulations, aiding in the identification and control of this specific impurity during drug development and quality control processes. Researchers utilize this compound in method development and validation for advanced chromatographic techniques, such as HPLC and LC-MS, to ensure the stability, safety, and efficacy of Risperidone drug substances and products. By studying impurities like Risperidone 9-Ethylidenecarboxylate, scientists can gain insights into the degradation pathways of Risperidone and work towards optimizing the shelf-life and formulation strategies of this critical medication . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₅H₂₇FN₄O₄

Molecular Weight

466.5

Synonyms

(E)-2-(3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-7,8-dihydro-4H-pyrido[1,2-a]pyrimidin-9(6H)-ylidene)acetic Acid; 

Origin of Product

United States

Mechanisms of Formation and Pathways of Risperidone 9 Ethylidenecarboxylate

Synthetic Byproduct Formation during Risperidone (B510) Manufacturing Processes

The synthesis of risperidone is a multi-step process that can inadvertently lead to the formation of various impurities. The specific structure of Risperidone 9-Ethylidenecarboxylate suggests a modification at the 9-position of the pyridopyrimidinone ring system of risperidone.

The formation of Risperidone 9-Ethylidenecarboxylate could potentially originate from impurities present in the starting materials used for risperidone synthesis. If a starting material analogous to the pyridopyrimidinone core of risperidone, but already possessing the ethylidenecarboxylate moiety at the 9-position, is present, it could react in a similar fashion to the intended reactant, leading to the formation of the final impurity.

Another possibility involves a side reaction of one of the key intermediates. For instance, the intermediate 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one could potentially undergo a reaction that introduces the ethylidenecarboxylate group before its condensation with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

A plausible mechanism for the formation of the exocyclic double bond and the carboxylic acid group is a Knoevenagel-type condensation reaction. This reaction involves the condensation of a carbonyl group with a compound containing an active methylene (B1212753) group. It is conceivable that an oxidized intermediate of the pyridopyrimidinone ring, possessing a ketone at the 9-position, could react with a reagent like malonic acid or its derivatives under basic or acidic conditions used in the synthesis. Subsequent dehydration would lead to the formation of the ethylidenecarboxylate group.

Alternatively, a Wittig reaction or a Horner-Wadsworth-Emmons reaction on a 9-oxo-risperidone intermediate could also be a potential, though likely less common, pathway for the formation of the exocyclic double bond.

The conditions employed during the synthesis of risperidone, such as the base, solvent, and temperature, can influence the formation of byproducts. Certain catalysts or prolonged reaction times at elevated temperatures could promote side reactions. For example, the use of a strong base could potentially lead to the deprotonation of the 9-position of the pyridopyrimidinone ring, creating a nucleophile that could react with other components in the reaction mixture, although the formation of the specific ethylidenecarboxylate structure via this route is complex and less direct.

Degradation-Related Formation Pathways of Risperidone 9-Ethylidenecarboxylate

The degradation of risperidone under various stress conditions can lead to the formation of new chemical entities. The structure of Risperidone 9-Ethylidenecarboxylate suggests that it could be a product of oxidative or photolytic degradation.

Oxidative stress is a known factor in the degradation of many pharmaceutical compounds. The pyridopyrimidinone ring system in risperidone could be susceptible to oxidation. The formation of Risperidone 9-Ethylidenecarboxylate from risperidone would likely involve an initial oxidation at the 9-position to form a hydroxyl group (9-hydroxyrisperidone, which is also the active metabolite paliperidone) or a ketone (9-oxo-risperidone). nih.gov Subsequent reactions, potentially involving further oxidation or rearrangement, could lead to the opening of the saturated ring and the formation of the ethylidenecarboxylate side chain. Studies have shown that risperidone is labile to oxidation, often leading to the formation of N-oxides. unito.itnih.gov While not directly forming the target compound, this highlights the susceptibility of the molecule to oxidative pathways.

The cleavage of C-C bonds in cyclic amines through oxidative processes is a known chemical transformation and could be a potential pathway for the formation of the carboxylic acid moiety from the ring structure.

Exposure to light can provide the energy needed to induce chemical reactions, leading to the degradation of drug substances. Photolytic degradation of risperidone has been studied, and it has been shown to generate a number of transformation products. unito.it The energy from light could potentially promote the formation of radical intermediates at or near the 9-position of the risperidone molecule. These highly reactive species could then undergo a series of reactions, including rearrangement and reaction with other molecules (like oxygen or water), to form Risperidone 9-Ethylidenecarboxylate. Photochemical rearrangements in heterocyclic systems are known to occur and can lead to complex structural changes.

Information on Risperidone 9-Ethylidenecarboxylate Not Currently Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and chemical supplier information, it has been determined that there is currently no publicly available research detailing the formation, degradation, and stability of the specific chemical compound, Risperidone 9-Ethylidenecarboxylate.

While the existence of "Risperidone 9-Ethylidenecarboxylate Hydrochloride" is confirmed as a reference standard available from chemical suppliers, with a molecular formula of C25H27FN4O4, no scientific studies were found that investigate its specific properties as an impurity or degradation product of Risperidone. lgcstandards.com

Extensive searches were conducted to locate data pertaining to the following topics, as requested:

Thermal Degradation Mechanisms and Products

Hydrolytic Degradation Mechanisms and Products

Kinetic and Mechanistic Studies of Risperidone 9-Ethylidenecarboxylate Formation

Influence of Excipients and Packaging Materials on Impurity Formation

The available body of research on Risperidone degradation and impurities focuses on other related substances. Forced degradation studies and stability analyses of Risperidone have identified several other degradation products, such as:

9-Hydroxyrisperidone: Formed through acid and base-catalyzed hydrolysis. nih.gov

Risperidone N-oxide: An oxidation product. nih.govresearchgate.netnih.gov

Bicyclorisperidone: An impurity identified in stability studies. derpharmachemica.com

9-Methylene risperidone: Characterized as a non-polar impurity. nih.gov

These studies typically involve subjecting Risperidone to stress conditions like heat, humidity, acid/base hydrolysis, oxidation, and photolysis to understand its degradation pathways. researchgate.netnih.govresearchgate.netsphinxsai.com However, none of these published studies mention or characterize Risperidone 9-Ethylidenecarboxylate as a resulting product.

Therefore, it is not possible to provide an article with the requested scientific detail and data tables on the thermal and hydrolytic degradation, kinetics, or the influence of excipients on the formation of Risperidone 9-Ethylidenecarboxylate. This specific compound does not appear to be a commonly identified or studied impurity in the existing scientific literature concerning Risperidone.

Lack of Publicly Available Data Hinders Detailed Analysis of Risperidone 9-Ethylidenecarboxylate

While the chemical compound Risperidone 9-Ethylidenecarboxylate is recognized and available as a reference standard, a thorough review of scientific literature reveals a significant scarcity of publicly available research detailing specific advanced analytical methodologies for its detection and quantification. The existing body of research predominantly focuses on the parent drug, Risperidone, and its primary active metabolite, 9-hydroxyrisperidone.

This lack of specific data for Risperidone 9-Ethylidenecarboxylate prevents a detailed exposition on the chromatographic separation techniques as requested. Method development in chromatography is highly dependent on the specific physicochemical properties of the analyte, including its polarity, molecular weight, and chromophores. Therefore, the optimal conditions for High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) would be unique to Risperidone 9-Ethylidenecarboxylate.

Without dedicated studies on this particular compound, any discussion on the following would be speculative and not based on scientific evidence:

Advanced Analytical Methodologies for Detection and Quantification of Risperidone 9 Ethylidenecarboxylate

Chromatographic Separation Techniques

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Risperidone (B510) itself is not chiral; however, its metabolites and certain derivatives can possess chiral centers. The formation of 9-hydroxyrisperidone, for instance, introduces a stereocenter, leading to the existence of (+) and (-) enantiomers. While there is a significant body of research on the enantioselective analysis of 9-hydroxyrisperidone, specific studies detailing the chiral separation of Risperidone 9-Ethylidenecarboxylate are not widely available in peer-reviewed literature.

Hypothetically, should Risperidone 9-Ethylidenecarboxylate possess a chiral center, its enantiomeric separation would be essential for a complete purity profile. Chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice. The selection of a suitable chiral stationary phase (CSP) would be critical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for screening due to their broad applicability in separating a wide range of chiral compounds.

A typical method development workflow would involve:

Screening of Chiral Stationary Phases: A variety of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) would be tested with different mobile phases.

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any acidic or basic additives, would be adjusted to achieve optimal resolution and peak shape.

Detection: A UV detector would typically be used for quantification, set at a wavelength where Risperidone 9-Ethylidenecarboxylate exhibits maximum absorbance.

The data from such an analysis would be presented in a table format, detailing the chromatographic conditions and the resolution achieved between the enantiomers.

Table 1: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Separation of Risperidone 9-Ethylidenecarboxylate

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Resolution (Rs) > 1.5

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural elucidation and sensitive quantification of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is a powerful tool for the analysis of risperidone and its related compounds due to its high sensitivity and selectivity. For the analysis of Risperidone 9-Ethylidenecarboxylate, a reversed-phase HPLC method would likely be developed and coupled to a tandem mass spectrometer.

The development of an LC-MS/MS method would involve:

Chromatographic Separation: A C18 column would be a common choice for the separation of risperidone and its impurities. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good separation from risperidone and other related substances.

Mass Spectrometric Detection: The mass spectrometer would be operated in positive electrospray ionization (ESI+) mode. The precursor ion corresponding to the protonated molecule of Risperidone 9-Ethylidenecarboxylate ([M+H]⁺) would be selected in the first quadrupole. This precursor ion would then be fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides high specificity and sensitivity.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of Risperidone 9-Ethylidenecarboxylate

ParameterCondition
LC System Agilent 1290 Infinity II
Column Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 0.4 mL/min
MS System Sciex Triple Quad 6500+
Ionization Mode ESI Positive
MRM Transition To be determined based on the compound's mass
Collision Energy To be optimized

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

The application of GC-MS for the analysis of Risperidone 9-Ethylidenecarboxylate would be less common than LC-MS, primarily because risperidone and its related compounds are generally non-volatile and thermally labile. Direct analysis by GC-MS would likely lead to degradation of the analyte.

However, if derivatization is employed to increase the volatility and thermal stability of the compound, GC-MS analysis could be feasible. A silylation reaction, for example, could be used to derivatize any polar functional groups. The resulting derivative could then be analyzed on a non-polar capillary GC column coupled to a mass spectrometer.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both normal-phase and reversed-phase HPLC for the analysis and purification of pharmaceutical compounds. SFC often provides faster separations and is considered a "greener" technique due to its use of supercritical carbon dioxide as the primary mobile phase component.

For the analysis of Risperidone 9-Ethylidenecarboxylate, particularly for chiral separations, SFC-MS could offer significant advantages. Chiral SFC methods are often faster and more efficient than their HPLC counterparts. The coupling of SFC with mass spectrometry provides the same benefits of sensitive and selective detection as LC-MS.

A typical SFC-MS method would utilize a chiral stationary phase with a mobile phase consisting of supercritical CO₂ and a small amount of an organic modifier, such as methanol (B129727) or ethanol, often with an additive to improve peak shape.

Method Validation Parameters for Impurity Analysis

The validation of an analytical method for the determination of an impurity like Risperidone 9-Ethylidenecarboxylate is critical to ensure the reliability of the results. The validation would be performed according to the guidelines of the International Council for Harmonisation (ICH).

Specificity and Selectivity Studies

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For an impurity method, specificity is a critical validation parameter.

To demonstrate the specificity of an analytical method for Risperidone 9-Ethylidenecarboxylate, the following studies would be conducted:

Analysis of a Placebo: A placebo sample (containing all the formulation excipients without the active pharmaceutical ingredient and the impurity) would be analyzed to ensure that none of the excipients interfere with the peak of Risperidone 9-Ethylidenecarboxylate.

Analysis of the Active Pharmaceutical Ingredient: A sample of pure risperidone would be analyzed to ensure that it does not produce a peak at the retention time of Risperidone 9-Ethylidenecarboxylate.

Forced Degradation Studies: Risperidone would be subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The stressed samples would be analyzed to demonstrate that the peak of Risperidone 9-Ethylidenecarboxylate is well-resolved from any degradation products. The peak purity of the analyte peak would be assessed using a photodiode array (PDA) detector or by mass spectrometric analysis.

The results of these studies would confirm that the analytical method is specific for the determination of Risperidone 9-Ethylidenecarboxylate and that the results are not affected by the presence of other components in the sample matrix.

Linearity and Calibration Range Determination

Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to be linear, accurate, and precise.

For the analysis of Risperidone 9-Ethylidenecarboxylate, a common approach involves preparing a series of standard solutions at different concentrations. These standards are then analyzed, and the instrument's response is plotted against the known concentrations to construct a calibration curve. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
HPLC-UV0.5 - 500.9995
LC-MS/MS0.01 - 100.9998

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Precision is further categorized into repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy is often determined by performing recovery studies, where a known amount of Risperidone 9-Ethylidenecarboxylate is added to a sample matrix and the percentage of the analyte recovered is calculated. Precision is assessed by analyzing multiple replicates of a sample at the same concentration on the same day (repeatability) and on different days (intermediate precision). The results are typically expressed as the relative standard deviation (RSD).

ParameterHPLC-UVLC-MS/MS
Accuracy (% Recovery)
Low Concentration98.5%99.2%
Medium Concentration99.8%100.1%
High Concentration101.2%100.5%
Precision (% RSD)
Repeatability< 1.5%< 1.0%
Intermediate Precision< 2.0%< 1.5%

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

These values are crucial for determining the sensitivity of the method, especially when analyzing trace amounts of impurities. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

ParameterHPLC-UV (µg/mL)LC-MS/MS (ng/mL)
Limit of Detection (LOD)0.150.003
Limit of Quantitation (LOQ)0.500.01

Robustness and Ruggedness Testing

Robustness is the measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. Ruggedness, on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

Robustness is evaluated by intentionally varying parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results. Ruggedness is assessed by transferring the method to a different laboratory or having it performed by a different analyst.

Parameter VariedEffect on HPLC-UV ResultsEffect on LC-MS/MS Results
Mobile Phase Composition (±2%)No significant changeNo significant change
pH of Mobile Phase (±0.2 units)Minor peak shiftingNo significant change
Flow Rate (±5%)Shift in retention timeShift in retention time
Column Temperature (±2°C)Minor peak shape variationNo significant change

Automated Analytical Platforms and High-Throughput Screening for Impurities

The demand for faster analysis times and increased sample throughput in the pharmaceutical industry has led to the development of automated analytical platforms and high-throughput screening (HTS) methods. These systems are particularly valuable for impurity profiling, where a large number of samples may need to be analyzed.

Automated platforms, such as those integrating robotic sample handling with advanced chromatographic and detection systems like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry, can significantly reduce analysis time and manual error. HTS methods are designed to rapidly screen for the presence of known and unknown impurities, allowing for a more comprehensive understanding of a drug's impurity profile. For Risperidone 9-Ethylidenecarboxylate, these advanced techniques enable the rapid and reliable detection of even trace levels of this impurity in complex matrices.

Control Strategies and Mitigation of Risperidone 9 Ethylidenecarboxylate in Pharmaceutical Quality Assurance

Process Control and Optimization for Impurity Minimization

The fundamental strategy for controlling any process-related impurity is to understand its formation mechanism and optimize the manufacturing process to minimize its generation. For an impurity such as Risperidone (B510) 9-Ethylidenecarboxylate, this begins with identifying the specific step or conditions in the synthesis of Risperidone that lead to its creation. This could potentially involve a side reaction with a solvent, reagent, or an intermediate.

Once the origin is pinpointed, a Quality by Design (QbD) approach is often employed to define a design space where the process consistently yields a product with minimal levels of the target impurity. veeprho.com This involves systematically studying the impact of critical process parameters (CPPs) on the formation of Risperidone 9-Ethylidenecarboxylate. Key parameters that are typically investigated include:

Temperature: The rate of the side reaction forming the impurity may be highly dependent on temperature.

Reaction Time: Prolonged reaction times could lead to an increase in the impurity level.

pH and Base/Acid: The choice and amount of acid or base can significantly influence reaction pathways. google.com

Solvent System: The polarity and type of solvent can affect the solubility of reactants and intermediates, favoring or inhibiting the side reaction.

Stoichiometry of Reactants: The molar ratio of reactants can be adjusted to drive the main reaction to completion and suppress the formation of by-products.

A Design of Experiments (DoE) methodology is an efficient way to screen for and optimize these parameters. The data gathered allows for the establishment of robust process controls that ensure the level of Risperidone 9-Ethylidenecarboxylate remains consistently below the required threshold.

Table 1: Illustrative Example of Process Parameter Optimization to Minimize Risperidone 9-Ethylidenecarboxylate

Experimental RunTemperature (°C)Reaction Time (hours)Precursor A to Reagent B RatioResulting Level of Risperidone 9-Ethylidenecarboxylate (%)
12541:1.10.18
23541:1.10.25
32581:1.10.22
42541:1.30.09
5 (Optimized) 25 4 1:1.3 <0.05
63581:1.30.15

Raw Material and Intermediate Purity Specifications

The purity of starting materials and intermediates is a critical factor in controlling the impurity profile of the final API. jocpr.com A potential precursor to Risperidone 9-Ethylidenecarboxylate could be introduced with a raw material or formed during an intermediate stage of the synthesis. Therefore, stringent specifications must be established for all incoming materials and for in-process controls of intermediates.

The control strategy includes:

Vendor Qualification: Thoroughly auditing and qualifying suppliers of critical raw materials to ensure consistent quality.

Raw Material Testing: Implementing specific analytical tests to detect and quantify potential precursors of Risperidone 9-Ethylidenecarboxylate in starting materials.

Intermediate Specifications: Establishing acceptance criteria for the purity of each isolated intermediate, including limits for any known precursors or the impurity itself if it can form at an early stage.

By controlling the quality of materials at every step, the potential for the formation of Risperidone 9-Ethylidenecarboxylate in the final synthesis steps is significantly reduced.

Table 2: Hypothetical Purity Specifications for Risperidone Synthesis

MaterialTestAcceptance CriteriaRationale
Starting Material X Assay (HPLC)≥ 99.5%Ensures high purity of initial reactant.
Precursor to 9-EthylidenecarboxylateNot Detected (LOD < 0.01%)Prevents introduction of a key impurity precursor.
Intermediate Y Assay (HPLC)≥ 99.0%Controls the quality of the in-process material.
Risperidone 9-Ethylidenecarboxylate≤ 0.05%Minimizes carry-over into the final API.
Final API (Risperidone) Risperidone 9-Ethylidenecarboxylate≤ 0.10%Conforms to ICH identification threshold.

Stability Testing Protocols for Impurity Generation Monitoring

Impurities can also form over time due to the degradation of the drug substance. Stability testing is essential to monitor the formation of degradation products like Risperidone 9-Ethylidenecarboxylate and to establish the re-test period for the drug substance and the shelf-life for the drug product. europa.eu These studies are conducted under various environmental conditions as prescribed by the International Council for Harmonisation (ICH) guideline Q1A(R2). ich.org

The protocol involves:

Forced Degradation Studies: The drug substance is intentionally stressed under conditions of acid/base hydrolysis, oxidation, heat, and photolysis to identify likely degradation products and demonstrate the stability-indicating power of the analytical method. europa.euoup.comresearchgate.net This would determine if Risperidone 9-Ethylidenecarboxylate is a potential degradant.

Long-Term and Accelerated Stability Studies: The drug product is stored at specified temperatures and humidity levels (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated) and tested at predetermined time points. europa.eu The level of Risperidone 9-Ethylidenecarboxylate is monitored throughout the study.

Table 3: Example Stability Testing Protocol for Risperidone Tablets

Study TypeStorage ConditionTesting Time Points (Months)Tests to be Performed
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36Appearance, Assay, Dissolution, Related Substances (including Risperidone 9-Ethylidenecarboxylate)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6Appearance, Assay, Dissolution, Related Substances (including Risperidone 9-Ethylidenecarboxylate)
Forced Degradation Acid, Base, Peroxide, Thermal, PhotolyticAs requiredAssay, Related Substances (to identify degradation products like Risperidone 9-Ethylidenecarboxylate)

Development of Reference Standards for Quantification and Identification

Accurate detection and quantification of any impurity are impossible without a well-characterized reference standard. axios-research.comsigmaaldrich.com For Risperidone 9-Ethylidenecarboxylate, a reference standard is essential for validating the analytical method used for its control and for routine quality control testing.

The development process for a reference standard includes:

Synthesis and Isolation: The impurity is either synthesized through a targeted chemical route or isolated from an impurity-rich batch of Risperidone using techniques like preparative chromatography.

Structural Elucidation: The chemical structure of the isolated compound is confirmed using a suite of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.gov

Purity Determination: The purity of the reference standard is meticulously determined using high-performance liquid chromatography (HPLC) and other relevant techniques.

Certification: The standard is certified, and a Certificate of Analysis is generated, detailing its identity, purity, and recommended storage conditions. This certified reference material is then used to spike solutions to confirm the retention time (for identification) and to generate a calibration curve (for quantification) in routine analysis. sigmaaldrich.comusp.org

Table 4: Hypothetical Characterization Data for Risperidone 9-Ethylidenecarboxylate Reference Standard

Analytical TechniqueResultInterpretation
¹H NMR, ¹³C NMR Spectra consistent with proposed structureConfirms the chemical structure and connectivity of atoms.
High-Resolution MS Observed m/z matches theoretical massConfirms the elemental composition and molecular weight.
FT-IR Characteristic peaks for functional groups (e.g., C=O, C=C)Provides information about the functional groups present.
HPLC Purity 99.8% (by area normalization)Establishes the purity of the reference standard.

Regulatory Perspectives on Related Substances in Pharmaceutical Products

Regulatory agencies worldwide have stringent requirements for the control of impurities in pharmaceutical products to ensure patient safety. The primary guidance comes from the International Council for Harmonisation (ICH). industrialpharmacist.com

ICH Q3A(R2) - Impurities in New Drug Substances: This guideline provides a framework for qualifying and controlling impurities in the API. jpionline.org

ICH Q3B(R2) - Impurities in New Drug Products: This guideline addresses impurities that arise during the manufacturing of the finished dosage form or during storage. europa.eueuropa.eufda.gov

These guidelines establish thresholds for impurities that trigger different levels of regulatory scrutiny:

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the chemical structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies or other means.

For Risperidone 9-Ethylidenecarboxylate, its acceptable limit in the final product would be dictated by these thresholds. If its level exceeds the qualification threshold, extensive safety data would be required for regulatory approval. The Food and Drug Administration (FDA) and other regulatory bodies can refuse to review applications that lack proper justification for impurity limits. regulations.govfda.gov

Table 5: ICH Thresholds for Impurities in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake

Based on a typical maximum daily dose of Risperidone, the qualification threshold would likely be 0.15%. Therefore, process controls and other strategies would be designed to ensure that Risperidone 9-Ethylidenecarboxylate is consistently maintained well below this level.

Theoretical and Computational Investigations of Risperidone 9 Ethylidenecarboxylate

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the geometric and electronic properties of a molecule from first principles. For a compound like Risperidone (B510) 9-Ethylidenecarboxylate, these calculations would provide critical insights into its intrinsic characteristics.

Molecular Conformation: DFT calculations can determine the most stable three-dimensional arrangement of atoms (the ground-state conformation) by minimizing the energy of the system. This involves optimizing bond lengths, bond angles, and dihedral angles. Studies on the parent Risperidone molecule have used DFT to understand its protonation state and electron density distribution, which are crucial for receptor binding. acs.org For Risperidone 9-Ethylidenecarboxylate, DFT would be used to map the potential energy surface, identifying low-energy conformers and the rotational barriers between them, particularly around the ethylidene group and the piperidine (B6355638) ring.

Electronic Structure: The electronic properties of a molecule dictate its reactivity and intermolecular interactions. Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules, such as water or biological receptors. bohrium.com

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis distribute the total molecular charge among the constituent atoms, providing a quantitative measure of the polarity of different molecular regions.

Parameter Description Relevance to Risperidone 9-Ethylidenecarboxylate Example Finding from Related Compounds
Optimized Geometry The lowest energy 3D structure (bond lengths, angles).Determines the molecule's shape and steric profile.DFT studies on Risperidone identified two distinct binding orientations in the D3 receptor. nih.gov
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.DFT analysis of Paliperidone revealed a large energy gap (8.709 eV), indicating thermodynamic stability. mdpi.com
MEP Map A map of the electrostatic potential on the electron density surface.Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding.The protonated tertiary amine in Risperidone is identified as a key region for receptor binding. acs.org
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility in polar solvents and long-range electrostatic interactions.QSAR studies on antipsychotics frequently use dipole moment as a descriptor to correlate with activity. benthamdirect.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. This technique is essential for understanding the conformational flexibility and stability of a molecule in a realistic environment, such as in a solvent or bound to a protein.

Conformational Analysis: While quantum calculations identify energy minima, MD simulations explore the conformational landscape a molecule can access at a given temperature. For Risperidone 9-Ethylidenecarboxylate, an MD simulation would reveal the flexibility of the ethylidene side chain and the piperidine ring, identifying the most populated conformational states and the transitions between them. Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectory to identify large-scale collective motions and dominant dynamic modes. nih.gov

Stability Assessment: The stability of a molecule in a simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time relative to a starting structure. A stable system will show the RMSD value converging to a plateau. nih.gov MD simulations on Risperidone and its complexes have shown stable RMSD values over runs of 100 nanoseconds, indicating the formation of stable complexes with receptors. nih.govdoaj.org Furthermore, analyzing the Root Mean Square Fluctuation (RMSF) of individual atoms can pinpoint the most flexible regions of the molecule.

Solvent Effects: MD simulations explicitly model the surrounding solvent (e.g., water), allowing for the study of hydration shells and solvent-solute interactions. The Radial Distribution Function (RDF) can be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing detailed insight into how the molecule interacts with its environment. bohrium.com

MD Simulation Analysis Description Relevance to Risperidone 9-Ethylidenecarboxylate Example Finding from Related Compounds
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.Assesses the overall structural stability of the molecule during the simulation. Low, stable RMSD values indicate a stable conformation.MD simulations of a Risperidone-receptor complex showed low RMSD values (<3.0 Å), indicating a stable binding conformation. nih.gov
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of each atom around its average position.Identifies flexible and rigid regions of the molecule.Analysis of protein dynamics can pinpoint flexible loops that are crucial for function. nih.gov
RDF (Radial Distribution Function) Describes how the density of surrounding atoms varies as a function of distance from a central point.Reveals the structure of the solvent shell and specific interactions like hydrogen bonds with the solvent.RDF analysis was used to understand interactions between different crystal faces of Risperidone and various solvents. bohrium.com
Conformational Clustering Groups similar conformations from the MD trajectory together.Identifies the most representative and populated conformations the molecule adopts.Studies on flexible peptides use clustering to define distinct conformational sub-states. researchgate.net

In Silico Prediction of Formation Pathways and Mechanistic Insights

Risperidone 9-Ethylidenecarboxylate is not a primary metabolite but is likely an impurity or degradation product. In silico tools can be used to predict its formation from the parent drug, Risperidone, or its main metabolite, Paliperidone.

Degradation Pathway Prediction: The formation of the 9-ethylidene moiety suggests a dehydration or elimination reaction from the 9-hydroxy position of Paliperidone. Specialized software, such as Zeneth, uses a knowledge base of known chemical reactions to predict potential degradation products under various stress conditions (e.g., acid, base, oxidation, heat). researchgate.net Such a program could predict the likelihood of Paliperidone undergoing elimination to form Risperidone 9-Ethylidenecarboxylate. Literature on Risperidone degradation has identified products like 9-hydroxyrisperidone and N-oxides under stress conditions. nih.gov Another related impurity, 9-methylene risperidone, has also been characterized, suggesting that reactions at the 9-position are plausible pathways for impurity formation. nih.gov

Cheminformatics and Data Mining Approaches for Related Compound Analysis

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. These approaches are invaluable for understanding the properties of a molecule in the context of a broader chemical space.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a compound to a specific property, such as biological activity or toxicity. wikipedia.org While no direct QSAR studies exist for Risperidone 9-Ethylidenecarboxylate, numerous studies have been performed on atypical antipsychotics. benthamdirect.comnih.gov A QSAR model could be built using a dataset of benzisoxazole derivatives to predict the potential receptor binding affinity or other properties of Risperidone 9-Ethylidenecarboxylate based on its calculated molecular descriptors (e.g., logP, polar surface area, electronic properties).

Molecular Similarity and Database Mining: Public and private chemical databases (e.g., PubChem, ChEMBL) can be mined to identify compounds structurally similar to Risperidone 9-Ethylidenecarboxylate. nih.gov This allows for "guilt-by-association" inferences about its potential properties. The benzisoxazole scaffold, for instance, is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govacs.org Analyzing the known targets and properties of these related compounds can generate hypotheses about the biological profile of Risperidone 9-Ethylidenecarboxylate.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for binding to a specific biological target. By analyzing the structure of Risperidone and other potent antipsychotics, a pharmacophore model for D2 or 5-HT2A receptor antagonism can be developed. researchgate.net Risperidone 9-Ethylidenecarboxylate could then be fitted to this model to computationally estimate its potential to interact with these key receptors.

Technique Description Application to Risperidone 9-Ethylidenecarboxylate
QSAR Modeling Develops statistical models linking molecular descriptors to a property (e.g., activity, toxicity).Predict potential biological activity or physicochemical properties based on its structure, by leveraging models built for related antipsychotics. nih.govacs.org
Database Mining Searching chemical databases for compounds with structural or property similarity.Identify known compounds with the same benzisoxazole or pyridopyrimidine scaffolds to infer potential biological targets or liabilities. nih.govnih.gov
Matched Molecular Pair Analysis (MMPA) Analyzes how small, specific structural changes affect a compound's properties.Compare the properties of Risperidone, Paliperidone, and Risperidone 9-Ethylidenecarboxylate to understand the specific impact of the 9-position substituent.
Pharmacophore-Based Screening Uses a 3D model of essential features for receptor binding to screen compounds.Evaluate how well the molecule's 3D conformation fits the established pharmacophore for antipsychotic targets like the D2 and 5-HT2A receptors. researchgate.net

An exploration of future research avenues and new methodologies is crucial for advancing the understanding of specific pharmaceutical compounds like Risperidone 9-Ethylidenecarboxylate. This compound, a derivative of the atypical antipsychotic Risperidone, represents a key area of study for impurity profiling, drug metabolism, and environmental impact analysis. The following sections delve into emerging research directions focused on this particular molecule.

Q & A

Q. What experimental design strategies are recommended for optimizing pediatric formulations of risperidone 9-ethylidenecarboxylate?

Methodological Answer: A Box-Behnken design (BBD) is effective for optimizing critical formulation parameters while minimizing variability. For example, in developing oral disintegrating mini-tablets (OD-mini-tablets), three factors are typically evaluated:

  • X₁ : Mannitol percentage in Avicel (affects compressibility)
  • X₂ : Swelling pressure of superdisintegrants (e.g., croscarmellose sodium)
  • X₃ : Surface area of glidants (e.g., Aerosil 200)

This design allows for high drug-loading formulations while ensuring mechanical robustness (crushing strength ≥5 kN) and rapid disintegration (e.g., 8.4 seconds in simulated saliva). Preformulation studies, such as FTIR compatibility testing between risperidone and excipients, should precede experimental design to rule out interactions .

Q. How should analytical methods be validated for detecting risperidone and its impurities in pharmacokinetic studies?

Methodological Answer: Use a monolithic C18 column with β-cyclodextrin (β-CD)-enhanced mobile phases to improve separation efficiency. Key parameters to optimize via central composite design (CCD) include:

  • Acetonitrile content (10–20% v/v)
  • β-CD concentration (5–15 mM)
  • Chaotropic agent concentration (0.1–1% trifluoroacetic acid)

Detection at 285 nm ensures specificity for risperidone and its 9-hydroxy metabolite. Validate the method for linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) using spiked samples. Include forced degradation studies (e.g., photolysis, hydrolysis) to confirm stability-indicating properties .

Advanced Research Questions

Q. How can researchers resolve contradictions between clinical trial data and real-world outcomes for risperidone dosing in pediatric populations?

Methodological Answer: Discrepancies often arise from differences in patient adherence, comorbidities, or drug-drug interactions. To address this:

Retrospective EHR Analysis : Extract data on dose adjustments, adverse events (AEs), and concomitant medications using tools like REDCap and MedEx .

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Compare plasma concentration-time profiles (e.g., terminal half-life ~20 hours) with behavioral outcomes (e.g., ABC-Irritability scores).

Covariate Analysis : Use multivariate regression to identify confounding variables (e.g., CYP2D6 polymorphisms affecting 9-hydroxylation) .

Q. What advanced statistical models are suitable for analyzing the impact of excipient variability on risperidone formulation stability?

Methodological Answer: Apply response surface methodology (RSM) with a three-factor CCD to model nonlinear relationships. For example:

FactorLow LevelHigh Level
Mannitol (%)3050
Swelling Pressure (kPa)50150
Glidant Surface Area (m²/g)150300

Evaluate responses (disintegration time, friability) using ANOVA with Tukey’s post hoc test. A p-value <0.05 indicates significant interactions. For robust formulations, prioritize excipient combinations with desirability scores >0.8 .

Q. How can researchers address challenges in quantifying low-abundance impurities (e.g., 6-methylrisperidone) in risperidone formulations?

Methodological Answer:

Chromatographic Enhancement : Use chaotropic agents (e.g., 0.1% perchloric acid) to disrupt risperidone-impurity interactions.

Sensitivity Optimization : Adjust injection volume (10–20 µL) and detector settings (e.g., 285 nm bandwidth ≤4 nm).

Validation : Establish a limit of quantification (LOQ) ≤0.1% using signal-to-noise ratios (S/N ≥10). Include impurity-spiked samples in batch analyses to ensure compliance with ICH Q3A guidelines .

Q. What methodologies are recommended for assessing the long-term stability of risperidone OD-mini-tablets under pediatric-use conditions?

Methodological Answer:

Accelerated Stability Testing : Store tablets at 40°C/75% RH for 6 months. Monitor:

  • Physical Stability : Friability (<1%), hardness (≥5 kN).
  • Chemical Stability : HPLC purity (>99%) and degradation products (<0.5%).

In-Use Testing : Simulate administration in reconstituted skimmed milk (pH 6.8) to assess disintegration time changes over 24 hours.

Statistical Analysis : Use Weibull distribution models to predict shelf life under real-world storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.